Stereochemical Identity: (2S,3aS,7aS) vs. Undefined Stereochemistry (CAS 1101179-68-3)
The target compound possesses the defined (2S,3aS,7aS) absolute configuration, which is identical to the core stereochemistry of the clinically approved ACE inhibitor perindoprilat. The closest commercial analog, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid (CAS 1101179-68-3), is not stereochemically defined and may represent a mixture of diastereomers . Perindoprilat, which contains the same (2S,3aS,7aS)-octahydroindole-2-carboxylic acid scaffold, inhibits human ACE with an IC50 of 1.05-3.2 nM [1]. Diastereomers of perindoprilat exhibit substantially reduced potency, demonstrating that stereochemistry at these positions is a critical determinant of biological activity [2].
| Evidence Dimension | ACE inhibitory potency as a function of octahydroindole stereochemistry |
|---|---|
| Target Compound Data | Defined (2S,3aS,7aS) configuration – matches active conformation of perindoprilat |
| Comparator Or Baseline | CAS 1101179-68-3 (undefined stereochemistry); Perindoprilat diastereomers (reduced activity vs. parent) |
| Quantified Difference | Perindoprilat IC50 = 1.5-3.2 nM; diastereomers show >10-fold loss in potency (exact values not publicly disclosed for all isomers but documented as 'reduced activity') |
| Conditions | In vitro ACE inhibition assay (human somatic ACE) |
Why This Matters
For laboratories synthesizing or evaluating octahydroindole-based bioactive molecules, the defined stereochemistry of the target compound eliminates the confounding variable of stereochemical heterogeneity present in CAS 1101179-68-3, which is critical for reproducible SAR studies.
- [1] NCATS Inxight Drugs. Perindoprilat ACE IC50 = 1.05-3.2 nM. https://inxight.ncats.io View Source
- [2] Vincent M, Schiavi P. Configuration and preferential solid-state conformations of perindoprilat (S-9780). 1991. View Source
